TCEP hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

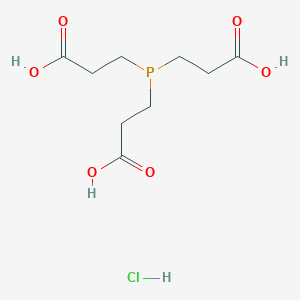

3-[bis(2-carboxyethyl)phosphanyl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15O6P.ClH/c10-7(11)1-4-16(5-2-8(12)13)6-3-9(14)15;/h1-6H2,(H,10,11)(H,12,13)(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVAJRFEEOIAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(CCC(=O)O)CCC(=O)O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370367 | |

| Record name | Tris(2-carboxyethyl)phosphine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51805-45-9 | |

| Record name | Tris(2-carboxyethyl)phosphine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051805459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2-carboxyethyl)phosphine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-carboxyethyl)phosphine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2-CARBOXYETHYL)PHOSPHINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H49AAM893K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TCEP Hydrochloride: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Applications and Methodologies of a Versatile Reducing Agent

Tris(2-carboxyethyl)phosphine (B1197953) hydrochloride (TCEP HCl) has emerged as a superior reducing agent in the modern laboratory, offering a powerful and stable alternative to traditional thiol-based reagents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol. Its unique chemical properties, including its odorless nature, irreversible reduction mechanism, and broad compatibility with various biochemical assays, make it an indispensable tool for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of TCEP hydrochloride, detailing its mechanism of action, key applications, and standardized experimental protocols.

Core Principles and Advantages

TCEP HCl is a phosphine-based reducing agent that effectively and selectively cleaves disulfide bonds (-S-S-) in proteins and peptides, yielding free sulfhydryl groups (-SH).[1][2] This reduction is crucial for a multitude of applications, from preparing proteins for electrophoretic analysis to enabling specific labeling for functional studies.[3][4]

The primary advantages of TCEP HCl over traditional reducing agents are summarized below:

| Feature | This compound | Dithiothreitol (DTT) / β-mercaptoethanol (BME) |

| Odor | Odorless[3][5] | Strong, unpleasant odor |

| Reduction Mechanism | Irreversible, forming a stable phosphine (B1218219) oxide[3] | Reversible, can re-form disulfide bonds |

| Stability | More resistant to air oxidation[2][5] | Prone to air oxidation, especially at pH > 7.5[6] |

| Effective pH Range | Wide range (1.5 - 9.0)[7][8] | Limited to pH > 7 for optimal activity |

| Compatibility with Maleimides | Generally compatible, as it lacks a free thiol group[2] | Reacts with maleimides, reducing labeling efficiency[6][9] |

| Compatibility with IMAC | Does not reduce Ni2+ ions used in His-tag protein purification[5][9] | Can reduce metal ions, interfering with purification |

Key Laboratory Applications

The versatility of TCEP HCl lends itself to a wide array of laboratory techniques:

-

Sample Preparation for SDS-PAGE: TCEP HCl is used to reduce disulfide bonds in protein samples prior to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). This ensures that proteins are fully denatured and migrate according to their molecular weight, leading to sharper bands and more accurate analysis.[3]

-

Mass Spectrometry Sample Preparation: In proteomics workflows, the complete reduction and subsequent alkylation of cysteine residues are critical for accurate protein identification and quantification by mass spectrometry. TCEP HCl's efficiency and compatibility with downstream enzymatic digestion make it an ideal choice for this application.[4][10]

-

Protein Labeling: For site-specific labeling of cysteine residues with thiol-reactive probes, such as maleimides, TCEP HCl is the reducing agent of choice. Its lack of a free thiol group prevents it from competing with the labeling reaction, resulting in higher efficiency and specificity.[1][2]

-

Protein Purification and Storage: TCEP HCl can be included in buffers during protein purification to maintain proteins in a reduced state, preventing aggregation and preserving biological activity. Its stability makes it suitable for long-term storage of protein samples.[9]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the effective use of TCEP HCl in various applications.

Table 1: Optimal Conditions for Protein Reduction with TCEP HCl

| Parameter | Recommended Conditions | Notes |

| Concentration | 5 - 50 mM | Sufficient molar excess is crucial for complete reduction. |

| Temperature | Room temperature (20-25°C) or 37°C[3][10] | Higher temperatures may be needed for stable disulfide bonds, but protein stability should be considered. |

| Incubation Time | 5 - 60 minutes[1][10] | Dependent on protein concentration, TCEP concentration, and temperature. |

| pH | 1.5 - 9.0[7][8] | Highly effective over a broad pH range. |

Table 2: TCEP HCl Stability in Various Buffers

| Buffer | Stability | Reference |

| Tris-HCl, HEPES, Borate, CAPS | Stable for at least 24 hours at room temperature | [11] |

| Phosphate Buffers (e.g., PBS) | Not stable, especially at neutral pH. Significant oxidation can occur within hours to days. | [11][12][13] |

Table 3: Comparative Performance of TCEP HCl and DTT

| Parameter | This compound | Dithiothreitol (DTT) | Reference |

| Reducing Power (pH < 8) | More effective | Less effective | [7] |

| Reaction with Maleimides | Minimal interference at low concentrations | Significant inhibition of labeling | [6][9] |

| Stability in the presence of Ni2+ | Stable | Rapidly oxidized | [6][9] |

| Long-term Storage (without chelators) | More stable | Less stable | [9] |

Experimental Protocols

Protocol 1: Preparation of a 0.5 M TCEP HCl Stock Solution (pH 7.0)

Materials:

-

This compound (TCEP HCl)

-

Nuclease-free water, cold

-

10 N NaOH or 10 N KOH

-

Sterile, nuclease-free tubes

Procedure:

-

Weigh out 5.73 g of TCEP HCl.

-

Dissolve the TCEP HCl in 35 mL of cold, nuclease-free water. The initial pH will be approximately 2.5.[10]

-

Slowly add 10 N NaOH or 10 N KOH while monitoring the pH to adjust it to 7.0.

-

Bring the final volume to 40 mL with nuclease-free water.

-

Aliquot the 0.5 M TCEP solution into single-use volumes and store at -20°C for up to 3 months.[10]

Protocol 2: In-Solution Protein Reduction and Alkylation for Mass Spectrometry

Materials:

-

Protein sample in a suitable buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

-

0.5 M TCEP HCl stock solution (from Protocol 1)

-

500 mM Iodoacetamide (IAA) solution (freshly prepared in the dark)

-

Digestion buffer (e.g., 100 mM Tris-HCl, pH 8.5)

-

Sequencing-grade trypsin

Procedure:

-

To your protein sample in denaturation buffer, add the 0.5 M TCEP stock solution to a final concentration of 5-10 mM.[10][14][15]

-

Incubate the mixture for 20-60 minutes at room temperature or 37°C.[10][14]

-

Cool the sample to room temperature.

-

Add the 500 mM IAA solution to a final concentration of 10-25 mM.[10][14][15]

-

Incubate the reaction in the dark at room temperature for 15-30 minutes.[10][14]

-

Dilute the sample with digestion buffer to reduce the urea concentration to < 2 M to ensure optimal trypsin activity.[10]

-

Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.

-

Proceed with sample cleanup for mass spectrometry analysis.

Protocol 3: Protein Labeling with Maleimides

Materials:

-

Protein to be labeled (1-10 mg/mL)

-

Degassed labeling buffer (e.g., PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5)[16][17]

-

0.5 M TCEP HCl stock solution (from Protocol 1)

-

Maleimide-functionalized dye stock solution (10 mM in anhydrous DMSO or DMF)[16][18]

-

Desalting column or spin filter

Procedure:

-

Dissolve the protein in the degassed labeling buffer.

-

Add the 0.5 M TCEP stock solution to a final concentration of 5-50 mM.[1] For antibodies, a ~10-fold molar excess of TCEP can be used.[18]

-

Incubate the reaction for 20-60 minutes at room temperature to reduce disulfide bonds.[1]

-

Add the maleimide-functionalized dye stock solution to the protein solution, typically at a 10-20 fold molar excess of dye to protein.[1]

-

Incubate the labeling reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[18]

-

Remove the excess, unreacted dye using a desalting column or spin filter.[18]

Visualizations

Caption: Mechanism of disulfide bond reduction by TCEP.

Caption: Experimental workflow for mass spectrometry sample preparation.

Caption: Decision tree for selecting a reducing agent.

References

- 1. benchchem.com [benchchem.com]

- 2. goldbio.com [goldbio.com]

- 3. benchchem.com [benchchem.com]

- 4. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. nbinno.com [nbinno.com]

- 6. mstechno.co.jp [mstechno.co.jp]

- 7. A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. broadpharm.com [broadpharm.com]

- 13. hamptonresearch.com [hamptonresearch.com]

- 14. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 15. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lumiprobe.com [lumiprobe.com]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. biotium.com [biotium.com]

TCEP Hydrochloride: An In-depth Technical Guide to the Core Mechanism of Disulfide Reduction

For Researchers, Scientists, and Drug Development Professionals

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP HCl) has emerged as a superior reducing agent for the cleavage of disulfide bonds in peptides, proteins, and other biomolecules. Its stability, selectivity, and efficiency over a broad range of conditions make it an invaluable tool in proteomics, biochemistry, and the development of antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of the core mechanism of TCEP-mediated disulfide reduction, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

The Core Mechanism: A Nucleophilic Attack and Irreversible Reduction

The reduction of disulfide bonds by TCEP proceeds through a robust and efficient bimolecular nucleophilic substitution (SN2) mechanism. This process is characterized by its irreversibility, a key advantage over thiol-based reducing agents like dithiothreitol (B142953) (DTT). The reaction can be broken down into three primary steps:

-

Nucleophilic Attack: The phosphorus atom of TCEP possesses a lone pair of electrons, rendering it a potent nucleophile. It initiates the reaction by attacking one of the sulfur atoms of the disulfide bond (R-S-S-R').[1][2]

-

Formation of a Phosphonium (B103445) Thiolate Intermediate: This nucleophilic attack results in the cleavage of the sulfur-sulfur bond and the formation of a transient phosphonium thiolate intermediate.[1]

-

Hydrolysis and Irreversible Product Formation: The intermediate is unstable in aqueous solutions and rapidly undergoes hydrolysis. A water molecule attacks the phosphorus atom, leading to the formation of the highly stable TCEP oxide and the release of two free thiol groups (-SH). The formation of this stable phosphine (B1218219) oxide drives the reaction to completion and renders it essentially irreversible.[1]

Quantitative Data Summary

The efficiency of TCEP as a reducing agent is influenced by several factors, including its concentration, the reaction temperature, and the pH of the solution. The following tables summarize key quantitative data for TCEP-mediated disulfide bond reduction.

Table 1: General Properties and Reaction Conditions for TCEP Hydrochloride

| Parameter | Value/Range | Notes |

| Molecular Weight (TCEP HCl) | 286.65 g/mol | |

| Solubility in Water | 310 g/L (1.08 M) | TCEP is hydrophilic and highly soluble in aqueous buffers.[3][4] |

| Effective pH Range | 1.5 - 9.0 | TCEP is effective over a much broader pH range than DTT.[3][4][5][6][7] |

| Working Concentration | 5 - 50 mM | Sufficient for most peptide and protein disulfide bond reductions.[2][8] |

| Reaction Time | < 5 minutes (with molar excess) | Reductions are typically rapid at room temperature.[4][7][8] A 1:1 molar ratio may require up to an hour.[2][7][9] |

| Storage | Store at room temperature in a sealed container to prevent oxidation. | Stock solutions are stable for up to 3 months at -20°C. |

Table 2: Stability of TCEP in Various Buffers

| Buffer | Condition | Stability |

| Tris, HEPES, Borate, CAPS | 50 mM, pH 6.8-11.1, Room Temp | Stable for at least 24 hours; <20% oxidation after 3 weeks.[2] |

| HCl, NaOH | 100 mM, Room Temp | Stable for at least 24 hours.[2][4] |

| Phosphate-Buffered Saline (PBS) | 0.35 M, pH 7.0, Room Temp | Unstable; completely oxidizes within 72 hours.[2][7] |

| Phosphate-Buffered Saline (PBS) | 0.15 M, pH 8.0, Room Temp | ~50% oxidation within 72 hours.[2][7] |

Table 3: Comparison of TCEP and Dithiothreitol (DTT)

| Feature | TCEP | Dithiothreitol (DTT) |

| Odor | Odorless | Pungent sulfur smell |

| Mechanism | Irreversible (forms stable oxide) | Reversible (thiol-disulfide exchange) |

| Optimal pH Range | 1.5 - 9.0[3][4][5][6][7] | > 7.0[3] |

| Air Oxidation | More resistant | Susceptible to oxidation |

| Reaction with Maleimides | Can react under certain conditions | Reacts readily, inhibiting labeling[1][10] |

| Metal Ion Compatibility | Compatible with Ni²+ chromatography[1][10] | Rapidly oxidized in the presence of Ni²+[1][10] |

| Use in IEF | Not recommended (charged molecule)[3][8] | Compatible |

Experimental Protocols

Preparation of 0.5 M TCEP Stock Solution (pH 7.0)

A stock solution of TCEP is a common starting point for many reduction protocols.

Materials:

-

This compound (TCEP HCl)

-

Cold molecular biology grade water

-

10 N NaOH or 10 N KOH

-

pH meter

-

Sterile microcentrifuge tubes

Procedure:

-

Weigh 5.73 g of TCEP HCl.

-

Add 35 mL of cold molecular biology grade water and dissolve the TCEP HCl. The initial pH of this solution will be approximately 2.5.[11]

-

Adjust the pH of the solution to 7.0 using 10 N NaOH or 10 N KOH.

-

Bring the final volume to 40 mL with molecular biology grade water.[11]

-

Aliquot the solution into 1 mL microcentrifuge tubes and store at -20°C for up to 3 months.

Quantitative Analysis of Disulfide Reduction using DTNB (Ellman's Reagent)

The kinetics of disulfide bond cleavage by TCEP can be monitored spectrophotometrically using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. The cleavage of DTNB by a reducing agent produces 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.[5]

Materials:

-

DTNB solution (e.g., 10 mM in a suitable buffer)

-

TCEP solution of known concentration (freshly prepared)

-

Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare a reaction mixture in a cuvette containing the reaction buffer and DTNB at a final concentration of 100 µM.[5]

-

Place the cuvette in the spectrophotometer and record the baseline absorbance at 412 nm.

-

Initiate the reaction by adding a small volume of the TCEP solution to the cuvette and mix quickly.

-

Immediately begin recording the absorbance at 412 nm over time at regular intervals.

-

The initial rate of the reaction can be determined from the linear portion of the absorbance versus time plot.

-

The rate of thiol formation can be calculated using the Beer-Lambert law (A = εbc), where A is the change in absorbance, ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm), b is the path length of the cuvette (typically 1 cm), and c is the concentration of TNB²⁻ produced.[5]

Conclusion

This compound is a powerful and versatile reducing agent that offers significant advantages over traditional thiol-based reagents for the cleavage of disulfide bonds. Its odorless nature, stability over a wide pH range, and the irreversible nature of its reaction mechanism make it a reliable and convenient tool for a multitude of applications in research and drug development. By understanding the core SN2 mechanism and the quantitative parameters that govern its efficiency, researchers can effectively harness the power of TCEP to achieve complete and specific disulfide bond reduction, leading to more robust and reproducible experimental outcomes.

References

- 1. mstechno.co.jp [mstechno.co.jp]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. agscientific.com [agscientific.com]

- 4. Disulfide reduction using TCEP reaction [biosyn.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

- 9. hamptonresearch.com [hamptonresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. goldbio.com [goldbio.com]

A Deep Dive into Tris(2-carboxyethyl)phosphine HCl: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties, Experimental Protocols, and Applications of Tris(2-carboxyethyl)phosphine Hydrochloride (TCEP-HCl) for Researchers, Scientists, and Drug Development Professionals.

In the landscape of biochemical research and drug development, the precise and efficient reduction of disulfide bonds is a critical step in numerous applications, from protein characterization to the generation of antibody-drug conjugates. Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl) has emerged as a superior reducing agent, offering significant advantages over traditional thiol-based reagents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol. This technical guide provides a comprehensive overview of the core properties of TCEP-HCl, detailed experimental protocols for its use, and a summary of its key applications, empowering researchers to leverage this powerful tool in their work.

Core Properties of TCEP-HCl

TCEP-HCl is a potent, odorless, and water-soluble reducing agent that selectively and irreversibly cleaves disulfide bonds.[1][2] Its unique chemical structure, lacking a free thiol group, underpins many of its advantageous properties.

Chemical and Physical Properties

A summary of the key chemical and physical properties of TCEP-HCl is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₉H₁₅O₆P·HCl | [1] |

| Molecular Weight | 286.65 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Solubility in Water | 310 g/L (1.08 M) | [3] |

| Solubility in Organic Solvents | Soluble in DMSO and dimethylformamide; sparingly soluble in methanol (B129727) and ethanol. | [1] |

| Melting Point | 175-177 °C | |

| pH of Aqueous Solution | Approximately 2.5 | [4] |

Stability and Storage

TCEP-HCl exhibits exceptional stability in aqueous solutions over a broad pH range and is resistant to air oxidation.[2][4] However, its stability is compromised in phosphate (B84403) buffers, particularly at neutral pH, where it can be completely oxidized within 72 hours.[4] Therefore, it is recommended to prepare fresh solutions of TCEP-HCl in phosphate buffers immediately before use. For long-term storage, the solid form should be kept at -20°C.[5] Stock solutions (e.g., 0.5 M in water, pH adjusted to 7.0) are stable for up to 3 months when stored at -20°C.[2]

Mechanism of Action: Disulfide Bond Reduction

TCEP-HCl reduces disulfide bonds through a nucleophilic attack by the central phosphorus atom on one of the sulfur atoms of the disulfide bridge. This reaction is irreversible and results in the formation of two free sulfhydryl groups and a stable phosphine (B1218219) oxide.[2][6]

Figure 1: Simplified mechanism of disulfide bond reduction by TCEP-HCl.

Experimental Protocols

The following sections provide detailed methodologies for common applications of TCEP-HCl.

Preparation of a 0.5 M TCEP-HCl Stock Solution (pH 7.0)

A neutralized stock solution is often preferred for protein applications to avoid significant pH changes in the reaction mixture.

Materials:

-

TCEP-HCl powder

-

Molecular biology grade water (cold)

-

10 N NaOH or 10 N KOH

Procedure:

-

Weigh 5.73 g of TCEP-HCl.[7]

-

Dissolve the TCEP-HCl in 35 mL of cold molecular biology grade water. The initial pH of this solution will be approximately 2.5.[7]

-

Slowly add 10 N NaOH or 10 N KOH while monitoring the pH until it reaches 7.0.[7]

-

Bring the final volume to 40 mL with molecular biology grade water.[7]

-

Aliquot the solution and store at -20°C for up to 3 months.[2]

General Protocol for Protein Disulfide Bond Reduction

This protocol is suitable for preparing protein samples for applications such as SDS-PAGE or bioconjugation.

Materials:

-

Protein sample

-

0.5 M TCEP-HCl stock solution (pH 7.0)

-

Reaction buffer (e.g., Tris-HCl, HEPES)

Procedure:

-

Prepare the protein solution in the desired reaction buffer.

-

Add the 0.5 M TCEP-HCl stock solution to the protein sample to achieve a final concentration typically between 5 and 50 mM.[4] A 10- to 100-fold molar excess of TCEP over the protein's disulfide bonds is often recommended.[8]

-

Incubate the reaction mixture at room temperature for 5 to 60 minutes. For most proteins, a 15-30 minute incubation is sufficient.[2] For more resistant disulfide bonds, incubation at a higher temperature (e.g., 37-56°C) for a shorter duration (e.g., 5-10 minutes) can be effective.[2]

Figure 2: General experimental workflow for protein reduction with TCEP-HCl.

Protocol for Sample Preparation for Mass Spectrometry

TCEP-HCl is widely used in proteomics workflows to reduce disulfide bonds prior to enzymatic digestion and mass spectrometry analysis.

Materials:

-

Protein sample

-

Denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

-

0.5 M TCEP-HCl stock solution (pH 7.0)

-

Alkylating agent (e.g., 500 mM iodoacetamide (B48618) - IAA, freshly prepared and protected from light)

-

Digestion buffer (e.g., 100 mM Tris-HCl, pH 8.5)

-

Proteolytic enzyme (e.g., trypsin)

Procedure:

-

Denature the protein sample in the denaturation buffer.

-

Add the 0.5 M TCEP-HCl stock solution to a final concentration of 5-10 mM.[9][10]

-

Add the alkylating agent (e.g., IAA) to a final concentration of 10-25 mM to block the newly formed free thiols and prevent disulfide bond reformation.[10][11]

-

Incubate in the dark at room temperature for 15-30 minutes.[10][11]

-

Dilute the sample with digestion buffer to reduce the denaturant concentration (e.g., urea to < 2 M) to ensure optimal enzyme activity.[11]

-

Add the proteolytic enzyme and incubate as required for digestion.

Figure 3: Workflow for protein sample preparation for mass spectrometry using TCEP-HCl.

Quantitative Data Summary

The efficiency of TCEP-HCl is influenced by several factors. The following tables summarize key quantitative data for optimizing disulfide bond reduction.

Table 2: Recommended Reaction Conditions for TCEP-HCl

| Parameter | Recommended Range | Notes | References |

| TCEP-HCl Concentration | 5 - 50 mM | A sufficient molar excess is crucial for complete and rapid reduction. | [2][4] |

| Incubation Time | 5 - 60 minutes | Often complete within 5 minutes at room temperature. | [2][4] |

| Temperature | Room Temperature - 56°C | Higher temperatures can accelerate the reduction of stable disulfide bonds. | [2] |

| Effective pH Range | 1.5 - 9.0 | Reduction efficiency decreases significantly above pH 9.0. | [4][13] |

Table 3: Comparison of TCEP-HCl and Dithiothreitol (DTT)

| Feature | TCEP-HCl | Dithiothreitol (DTT) | References |

| Odor | Odorless | Strong, unpleasant | [2][14] |

| Stability to Air Oxidation | High | Low | [4][14] |

| Effective pH Range | 1.5 - 8.5 | Limited to pH > 7 | [7][14] |

| Reduction Mechanism | Irreversible | Reversible | [2][14] |

| Compatibility with Maleimides | Generally compatible, but can react under certain conditions. | Reacts with maleimides, requiring removal before labeling. | [15][16] |

| Compatibility with IMAC | Compatible | Can reduce metal ions, interfering with purification. | [17] |

Applications in Research and Drug Development

TCEP-HCl's advantageous properties make it a versatile tool in various scientific disciplines.

Protein Chemistry and Proteomics

In protein chemistry, TCEP-HCl is routinely used to reduce disulfide bonds for:

-

SDS-PAGE analysis: Ensuring proteins are fully denatured for accurate molecular weight determination.[2]

-

Mass spectrometry: Preparing proteins for enzymatic digestion and subsequent peptide analysis.[11]

-

Protein labeling and conjugation: Exposing cysteine residues for labeling with fluorescent dyes or other molecules.[18]

Drug Development

In the field of drug development, particularly in the creation of antibody-drug conjugates (ADCs), TCEP-HCl is employed for the selective reduction of interchain disulfide bonds in antibodies. This generates reactive thiol groups for the site-specific conjugation of cytotoxic payloads.[19]

Redox Signaling Research

TCEP-HCl is a valuable tool for studying redox signaling pathways, where the reversible oxidation of cysteine residues plays a key regulatory role.[20] By reducing oxidized cysteines, researchers can use differential alkylation strategies to identify and quantify proteins that undergo redox modifications in response to cellular stimuli.[21]

Figure 4: Logical workflow for studying redox signaling using TCEP-HCl and differential alkylation.

Conclusion

Tris(2-carboxyethyl)phosphine HCl has established itself as an indispensable reagent in modern life sciences research and development. Its stability, efficacy over a broad pH range, and lack of odor provide significant practical advantages over traditional reducing agents. The detailed protocols and quantitative data presented in this guide are intended to assist researchers in optimizing their experimental workflows and harnessing the full potential of TCEP-HCl for a wide array of applications, from fundamental protein characterization to the development of novel therapeutics.

References

- 1. tcephydrochloride.com [tcephydrochloride.com]

- 2. benchchem.com [benchchem.com]

- 3. Disulfide reduction using TCEP reaction [biosyn.com]

- 4. broadpharm.com [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. goldbio.com [goldbio.com]

- 7. store.p212121.com [store.p212121.com]

- 8. benchchem.com [benchchem.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 11. benchchem.com [benchchem.com]

- 12. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. agscientific.com [agscientific.com]

- 15. mstechno.co.jp [mstechno.co.jp]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 19. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 20. Chemical Probes for Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to TCEP Hydrochloride Solubility in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility and stability of Tris(2-carboxyethyl)phosphine hydrochloride (TCEP HCl), a widely used reducing agent in protein biochemistry, drug development, and various life science applications. This document offers quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the effective use of TCEP HCl in their work.

Executive Summary

TCEP HCl is a potent, odorless, and stable reducing agent favored for its efficacy in cleaving disulfide bonds over a broad pH range. Its high solubility in aqueous solutions is a key advantage, facilitating its use in a multitude of biological applications. This guide consolidates available data on its solubility and stability in common laboratory buffers, providing a practical resource for experimental design and execution. A critical consideration highlighted is the pronounced instability of TCEP HCl in phosphate (B84403) buffers, particularly at neutral pH, a factor that necessitates careful buffer selection for optimal performance.

Solubility of TCEP Hydrochloride

TCEP HCl exhibits excellent solubility in water and is generally considered highly soluble in a variety of aqueous buffers.[1][2] This high solubility allows for the preparation of concentrated stock solutions.[1] However, its solubility in organic solvents such as methanol (B129727) and ethanol (B145695) is limited.[1][2]

Quantitative Solubility Data

| Solvent/Buffer | Concentration | pH | Temperature | Solubility | Reference(s) |

| Water | - | ~2.5 (unadjusted) | Room Temperature | 310 g/L (1.08 M) | [1][4] |

| Phosphate-Buffered Saline (PBS) | - | 7.2 | Room Temperature | ~5 mg/mL | [5][6] |

| Dimethyl Sulfoxide (DMSO) | - | - | Room Temperature | ~3.3 mg/mL | [5][6] |

| Dimethylformamide (DMF) | - | - | Room Temperature | ~2 mg/mL | [5][6] |

| Tris-HCl | 50 mM | 7.5, 8.5, 9.5 | Room Temperature | Very Soluble (Qualitative) | [1][3] |

| HEPES | 50 mM | 6.8, 8.2 | Room Temperature | Very Soluble (Qualitative) | [1][3] |

Note: The solubility in Tris and HEPES buffers is described as "very good" or "very soluble," allowing for the easy preparation of working and stock solutions. However, specific numerical solubility limits in these buffers are not well-documented in the provided search results.

Stability of this compound in Aqueous Buffers

The stability of TCEP HCl is significantly influenced by the choice of buffer system and the pH of the solution.

pH Influence on Stability

TCEP HCl is remarkably stable over a wide pH range, from acidic to basic conditions.[4] When dissolved in water, it produces an acidic solution with a pH of approximately 2.5.[1][4] Its reducing ability is maintained for extended periods across a broad pH spectrum.[4]

Buffer-Specific Stability

While stable in many common laboratory buffers, TCEP HCl exhibits significant instability in phosphate buffers, particularly around neutral pH.[1][3] This instability is a critical factor to consider when designing experiments.

The following table summarizes the stability of TCEP HCl in various aqueous buffers.

| Buffer | Concentration | pH | Incubation Conditions | Stability/Degradation | Reference(s) |

| Tris-HCl | 50 mM | 7.5, 8.5, 9.5 | Room Temperature, 24 hours | No change in concentration | [1][3] |

| Tris-HCl | 50 mM | 7.5, 8.5, 9.5 | Room Temperature, 3 weeks | <20% oxidation | [1][3] |

| HEPES | 50 mM | 6.8, 8.2 | Room Temperature, 24 hours | No change in concentration | [1][3] |

| HEPES | 50 mM | 6.8, 8.2 | Room Temperature, 3 weeks | <20% oxidation | [1][3] |

| Borate | 50 mM | 8.2, 10.2 | Room Temperature, 24 hours | No change in concentration | [1][3] |

| CAPS | 50 mM | 9.7, 11.1 | Room Temperature, 24 hours | No change in concentration | [1][3] |

| Phosphate-Buffered Saline (PBS) | 0.35 M | 7.0 | Room Temperature | Complete oxidation within 72 hours | [3][7] |

| Phosphate-Buffered Saline (PBS) | 0.15 M | 8.0 | Room Temperature | ~50% oxidation within 72 hours | [2][3] |

| Phosphate-Buffered Saline (PBS) | - | >10.5 or <6.0 | Room Temperature | Minimal oxidation | [3][7] |

| HCl | 100 mM | - | Room Temperature, 24 hours | No change in concentration | [1][3] |

| NaOH | 100 mM | - | Room Temperature, 24 hours | No change in concentration | [1][3] |

Experimental Protocols

Preparation of a 0.5 M TCEP HCl Stock Solution (pH 7.0)

This protocol describes the preparation of a neutralized 0.5 M stock solution of TCEP HCl, suitable for most biochemical applications.

Materials:

-

This compound (MW: 286.65 g/mol )

-

Cold molecular biology grade water

-

10 N NaOH or 10 N KOH

-

50 mL conical vial

-

Microcentrifuge tubes for aliquoting

Procedure:

-

Weigh out 5.73 g of TCEP HCl and transfer it to a 50 mL conical vial.

-

Add 35 mL of cold molecular biology grade water to the vial.

-

Dissolve the TCEP HCl completely by vortexing or gentle agitation. The resulting solution will be acidic (pH ~2.5).

-

Carefully adjust the pH of the solution to 7.0 by adding 10 N NaOH or 10 N KOH dropwise. Monitor the pH using a calibrated pH meter.

-

Once the pH is adjusted to 7.0, bring the final volume of the solution to 40 mL with molecular biology grade water.

-

Aliquot the 0.5 M TCEP HCl stock solution into smaller, single-use volumes (e.g., 1 mL) in microcentrifuge tubes.

-

Store the aliquots at -20°C. Stock solutions are stable for at least 3 months when stored at -20°C.[8]

Visualizations

TCEP HCl Solution Preparation Workflow

The following diagram illustrates the workflow for preparing a neutralized TCEP HCl stock solution.

Caption: Workflow for preparing a 0.5 M TCEP HCl stock solution.

pH-Dependent Stability of TCEP HCl in Aqueous Buffers

This diagram illustrates the general stability of TCEP HCl across a range of pH values and highlights its instability in phosphate buffers around neutral pH.

Caption: pH-dependent stability of TCEP HCl in different buffer types.

Factors Affecting this compound Solubility

Several factors can influence the solubility of TCEP HCl in aqueous solutions:

-

pH: As a hydrophilic compound, TCEP HCl is highly soluble at almost any pH in aqueous buffers.[1][2] The protonation state of its carboxyethyl groups can be influenced by pH, which may have a minor effect on its overall solubility.

-

Buffer Composition: The presence of other solutes in a buffer system can potentially affect the solubility of TCEP HCl through mechanisms such as the common ion effect or changes in the dielectric constant of the solvent. However, for commonly used biological buffers like Tris and HEPES at typical concentrations, TCEP HCl remains highly soluble.[1][3]

Conclusion and Recommendations

This compound is a highly soluble and versatile reducing agent, making it an excellent choice for a wide range of applications in research and drug development. Its stability in common buffers such as Tris and HEPES across a broad pH range is a significant advantage. However, researchers must exercise caution when using phosphate buffers, particularly at or near neutral pH, due to the rapid oxidation of TCEP. For applications requiring the use of phosphate buffers, it is strongly recommended to prepare TCEP solutions fresh immediately before use. The provided experimental protocol for preparing a neutralized stock solution offers a reliable method for routine laboratory use. Further research to quantify the solubility of TCEP HCl in various non-phosphate buffers and to determine the temperature dependence of its solubility would be beneficial to the scientific community.

References

- 1. Page loading... [wap.guidechem.com]

- 2. yunbiopharm.com [yunbiopharm.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. hamptonresearch.com [hamptonresearch.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. goldbio.com [goldbio.com]

TCEP (Tris(2-carboxyethyl)phosphine): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

In the landscape of protein biochemistry and drug development, the precise and efficient reduction of disulfide bonds is a critical step for a multitude of applications, ranging from analytical characterization to the synthesis of antibody-drug conjugates. For years, thiol-based reagents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME) have been the standard. However, their inherent limitations—such as pungent odors, instability, and interference with downstream applications—have highlighted the need for a more robust alternative. Tris(2-carboxyethyl)phosphine (TCEP) has emerged as a superior reducing agent, offering significant advantages in stability, efficiency, and compatibility with various workflows.[1]

This technical guide provides an in-depth exploration of TCEP, presenting its core chemical properties, mechanism of action, and quantitative performance data. Furthermore, it offers detailed experimental protocols for its key applications and visual workflows to aid in experimental design and execution.

Core Principles of TCEP

TCEP is a tertiary phosphine (B1218219) that acts as a potent, selective, and odorless reducing agent for disulfide bonds in aqueous solutions.[2][3][4] Its unique chemical structure, lacking a thiol group, underpins many of its advantages over traditional reductants.[5]

Key Advantages of TCEP:

-

Odorless and Stable: Unlike the volatile and pungent BME and DTT, TCEP is odorless, significantly improving the laboratory environment.[1][2][6] It is also more resistant to air oxidation, providing greater stability in solution and enhancing experimental reproducibility.[4][6][7]

-

Irreversible Reduction: The reduction mechanism of TCEP involves the formation of a highly stable phosphine oxide, which drives the reaction to completion and prevents the re-formation of disulfide bridges.[1][2][8]

-

Broad pH Range: TCEP is effective over a wide pH range, typically from 1.5 to 8.5, making it versatile for various buffer conditions.[4][6][7][9][10] This contrasts with DTT, which is most effective at a pH greater than 7.[1][9]

-

High Potency: TCEP is a more powerful reducing agent than DTT.[2][3][6]

-

Compatibility: As a non-thiol-containing compound, TCEP does not interfere with downstream applications like maleimide-based labeling of cysteine residues or immobilized metal affinity chromatography (IMAC), where it does not reduce the metal ions.[1][2][3][11]

The reduction of a disulfide bond by TCEP proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phosphorus atom of TCEP, with its lone pair of electrons, acts as a nucleophile, attacking one of the sulfur atoms in the disulfide bond. This leads to the irreversible formation of two free sulfhydryl groups and the very stable TCEP oxide.[7][8]

References

- 1. benchchem.com [benchchem.com]

- 2. TCEP - Wikipedia [en.wikipedia.org]

- 3. ubpbio.com [ubpbio.com]

- 4. Disulfide reduction using TCEP reaction [biosyn.com]

- 5. Reducing agent - TCEP Clinisciences [clinisciences.com]

- 6. benchchem.com [benchchem.com]

- 7. goldbio.com [goldbio.com]

- 8. benchchem.com [benchchem.com]

- 9. agscientific.com [agscientific.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

TCEP Hydrochloride vs. 2-Mercaptoethanol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of protein biochemistry and drug development, the reduction of disulfide bonds is a foundational step for a multitude of analytical and preparative workflows. The choice of reducing agent is critical, as it can significantly influence experimental outcomes, from the resolution of a protein gel to the efficacy of a bioconjugation reaction. For decades, 2-mercaptoethanol (B42355) (also known as β-mercaptoethanol or BME) has been a laboratory staple. However, the advent of phosphine-based reductants, most notably Tris(2-carboxyethyl)phosphine (TCEP), has provided a powerful alternative with distinct advantages.

This technical guide provides a comprehensive comparison of TCEP hydrochloride and 2-mercaptoethanol, detailing their chemical mechanisms, performance characteristics, and practical applications. It aims to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision for their specific experimental needs.

Core Chemical and Physical Properties

TCEP and BME operate via fundamentally different chemical mechanisms. BME, a thiol-based compound, reduces disulfide bonds through a reversible thiol-disulfide exchange reaction.[1] In contrast, TCEP is a non-thiol, phosphine-based reducing agent that reduces disulfides in a stoichiometric and irreversible manner, culminating in the formation of a highly stable phosphine (B1218219) oxide.[2][3] This irreversibility is a key advantage, preventing the re-oxidation of sulfhydryl groups and driving reactions to completion.[4]

The distinct chemical natures of these two compounds give rise to significant differences in their stability, odor, and compatibility with downstream applications. TCEP is an odorless, crystalline solid that is highly stable in aqueous solutions and resistant to air oxidation.[5][6] BME, on the other hand, is a volatile liquid with a notoriously pungent odor and is readily oxidized by air, especially at pH values above 7.5.[7][8]

Quantitative Comparison of Performance Parameters

The selection of a reducing agent is often dictated by the specific requirements of an experiment. The following tables summarize key quantitative parameters for TCEP and 2-mercaptoethanol.

| Parameter | This compound | 2-Mercaptoethanol (BME) |

| Molar Mass | 286.65 g/mol | 78.13 g/mol |

| Mechanism | Irreversible, phosphine-based | Reversible, thiol-disulfide exchange[7] |

| Odor | Odorless[2][7] | Strong, unpleasant[2][7] |

| Form | Crystalline solid | Liquid |

Table 1: General Properties of this compound and 2-Mercaptoethanol.

| Parameter | This compound | 2-Mercaptoethanol (BME) |

| Effective pH Range | 1.5 - 9.0[7][9] | 7.0 - 9.0 (Optimal > 7.5)[2][7] |

| Redox Potential (at pH 7) | More negative than DTT (-0.33 V)[2] | -0.26 V[2] |

| Typical Working Conc. | 5 - 50 mM[2][9] | 5 - 20 mM (Purification)[1][7], ~350 mM (SDS-PAGE) |

| Reaction Speed | Fast (< 5 minutes at RT)[10][11] | Slower than TCEP |

| Stability to Air Oxidation | Highly stable[5][11] | Readily oxidizes[7] |

| Solution Half-Life | >100 hours at pH 6.5; 4 hours at pH 8.5[8] | |

| Stability in Phosphate Buffer | Unstable at neutral pH (50-100% oxidation in 72h)[9][12] | Sensitive to some metal ions[8] |

Table 2: Performance and Stability Comparison.

| Parameter | This compound | 2-Mercaptoethanol (BME) |

| Maleimide Chemistry | Compatible (non-thiol)[7] | Interferes (thiol-reactive)[7] |

| IMAC (Ni-NTA) | Compatible (does not reduce Ni²⁺)[7] | Can reduce metal ions[7] |

| Mass Spectrometry | Preferred (non-volatile, no adducts) | Can form adducts with cysteines[8] |

| Isoelectric Focusing (IEF) | Not compatible (charged molecule)[9] | Compatible |

| Toxicity | Less toxic[7] | More toxic and volatile[7] |

| Cost | More expensive[7] | Less expensive[7] |

Table 3: Compatibility and Safety Profile.

Mechanisms of Action

The differing reaction pathways of TCEP and BME are central to their respective advantages and limitations.

Experimental Protocols and Methodologies

The choice of reducing agent directly impacts experimental setup and execution. Below are detailed protocols for common laboratory applications.

Protocol 1: Sample Preparation for SDS-PAGE

Objective: To reduce protein disulfide bonds for accurate molecular weight determination via denaturing gel electrophoresis.

Methodology using TCEP:

-

Prepare a 0.5 M TCEP stock solution: Dissolve TCEP-HCl in nuclease-free water to a concentration of 0.5 M. Adjust the pH to 7.0 with 10 N NaOH or KOH. Aliquot and store at -20°C for up to 3 months.[5]

-

Sample Preparation: In a microcentrifuge tube, combine the protein sample with 4X SDS-PAGE sample loading buffer.

-

Reduction: Add the 0.5 M TCEP stock solution to the protein sample to a final concentration of 20-50 mM. For a 20 µL final sample volume, adding 0.8 µL of 0.5 M TCEP achieves a 20 mM final concentration.

-

Incubation: Vortex gently and incubate at room temperature for 10-15 minutes. For proteins with resistant disulfide bonds, incubation can be performed at 56°C for 5-10 minutes.

-

Loading: The sample is now ready to be loaded onto the SDS-PAGE gel. No heating step is required.

Methodology using 2-Mercaptoethanol:

-

Reagent Preparation: BME is typically added directly to the 4X or 5X SDS-PAGE sample loading buffer to a final concentration of 5% (v/v), which corresponds to approximately 700 mM. This should be done in a chemical fume hood.

-

Sample Preparation: In a microcentrifuge tube, combine the protein sample with the BME-containing loading buffer.

-

Denaturation and Reduction: Vortex gently and heat the sample at 95-100°C for 5-10 minutes.

-

Loading: After a brief centrifugation to collect the sample, it is ready to be loaded onto the SDS-PAGE gel.

Protocol 2: Reduction and Alkylation for Mass Spectrometry

Objective: To irreversibly reduce and then block cysteine residues to prevent disulfide bond reformation prior to enzymatic digestion and mass spectrometry analysis. TCEP is highly recommended for this application due to its compatibility with alkylating agents.

Methodology:

-

Denaturation: Dissolve the protein sample (e.g., 100 µg) in a denaturing buffer such as 8 M urea (B33335) or 6 M guanidine-HCl in 100 mM Tris-HCl, pH 8.5.

-

Reduction: Add TCEP to a final concentration of 5-10 mM. Incubate the mixture at 37°C or 56°C for 30-60 minutes.[13]

-

Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of an alkylating agent, such as iodoacetamide (B48618) (IAA) or chloroacetamide (CAA), to a final concentration of 20 mM.[13] Incubate in the dark at room temperature for 30 minutes.

-

Quenching (Optional but Recommended): The alkylation reaction can be quenched by adding DTT or BME.

-

Sample Cleanup: The reduced and alkylated protein is now ready for buffer exchange (to remove the denaturant and excess reagents) and subsequent enzymatic digestion (e.g., with trypsin).

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mstechno.co.jp [mstechno.co.jp]

- 5. goldbio.com [goldbio.com]

- 6. broadpharm.com [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Disulfide reduction using TCEP reaction [biosyn.com]

- 12. hamptonresearch.com [hamptonresearch.com]

- 13. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

TCEP Hydrochloride: A Technical Guide to its Chemical Structure and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP HCl) is a powerful, odorless, and water-soluble reducing agent integral to various applications in biochemistry, molecular biology, and drug development. Its ability to effectively cleave disulfide bonds in proteins and other molecules makes it an indispensable tool for sample preparation and analysis. This technical guide provides an in-depth overview of the chemical structure, properties, and common applications of TCEP hydrochloride, complete with detailed experimental protocols and visual workflows.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of Tris(2-carboxyethyl)phosphine. The presence of the three carboxylic acid groups confers high water solubility and a net negative charge at neutral pH, while the central phosphorus atom is responsible for its potent nucleophilic and reducing capabilities.

| Identifier | Value | Reference |

| IUPAC Name | 3,3′,3′′-Phosphanetriyltripropanoic acid hydrochloride | [1][2] |

| CAS Number | 51805-45-9 | [3][4] |

| Molecular Formula | C₉H₁₅O₆P · HCl | [3][4] |

| Molecular Weight | 286.65 g/mol | [1][4] |

| Canonical SMILES | C(CP(CCC(=O)O)CCC(=O)O)C(=O)O.Cl | [2] |

| Physicochemical Property | Value | Reference |

| Appearance | White crystalline solid | [3][5] |

| Solubility in Water | 310 g/L (1.08 M) | [6] |

| Solubility in other solvents | DMF: 2 mg/ml, DMSO: 3 mg/ml, PBS (pH 7.2): 5 mg/ml | [3] |

| pH of aqueous solution | Approximately 2.5 | [6][7] |

| Stability | Stable in aqueous, acidic, and basic solutions. Less stable in phosphate (B84403) buffers at neutral pH. | [7][8] |

| Purity | ≥98% | [3][4] |

Mechanism of Action: Disulfide Bond Reduction

This compound is a highly efficient reducing agent for disulfide bonds, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The phosphorus atom of TCEP acts as a potent nucleophile, attacking one of the sulfur atoms in the disulfide bond. This leads to the formation of a transient phosphonium (B103445) thiolate intermediate, which is then hydrolyzed by water to yield two free thiol groups (-SH) and the highly stable TCEP oxide.[4] This reaction is essentially irreversible.[4]

Experimental Protocols

Preparation of a Stable 0.5 M TCEP Stock Solution

Materials:

-

This compound (TCEP-HCl)

-

Nuclease-free water

-

10 N NaOH or 10 N KOH

-

Sterile, nuclease-free tubes

Protocol:

-

Weigh out 1.43 g of TCEP-HCl and dissolve it in 8 mL of nuclease-free water. This will create a 0.5 M solution.[1]

-

Slowly add 10 N NaOH or 10 N KOH dropwise to the solution while stirring to adjust the pH to 7.0.[1] This step is crucial for the stability of the solution.

-

Bring the final volume to 10 mL with nuclease-free water.[1]

-

For long-term storage, sterile-filter the solution through a 0.22 µm filter.

-

Aliquot into single-use volumes and store at -20°C.[1]

Protein Reduction for SDS-PAGE

Materials:

-

Protein sample in a suitable buffer

-

0.5 M TCEP stock solution (from Protocol 3.1)

-

SDS-PAGE sample loading buffer

Protocol:

-

In a microcentrifuge tube, combine the protein sample with the SDS-PAGE sample loading buffer.

-

Add the 0.5 M TCEP stock solution to a final concentration of 10-20 mM. For example, add 2-4 µL of 0.5 M TCEP to a final sample volume of 100 µL.

-

Vortex gently to mix.

-

Incubate the sample at room temperature for 10-15 minutes, or at 56°C for 5-10 minutes for more complete reduction.[2]

-

The sample is now ready to be loaded onto the SDS-PAGE gel. No removal of TCEP is necessary.[2]

Protein Reduction and Alkylation for Mass Spectrometry

Materials:

-

Protein sample in denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

-

0.5 M TCEP stock solution (from Protocol 3.1)

-

500 mM Iodoacetamide (IAA) solution (freshly prepared in the dark)

-

Digestion buffer (e.g., 100 mM Tris-HCl, pH 8.5)

-

Quenching solution (e.g., 500 mM DTT)

Protocol:

-

To the protein sample in denaturation buffer, add the 0.5 M TCEP stock solution to a final concentration of 5-10 mM.[9][10]

-

Incubate at 37°C for 30-60 minutes to reduce the disulfide bonds.[11]

-

Cool the sample to room temperature.

-

Add the 500 mM IAA solution to a final concentration of 20 mM to alkylate the free thiols.[4]

-

Incubate in the dark at room temperature for 30 minutes.[4]

-

Quench the alkylation reaction by adding the quenching solution to a final concentration of 20 mM.[4]

-

The protein sample is now reduced and alkylated, and ready for downstream processing such as enzymatic digestion.

Use in RNA Isolation

TCEP can be used as a reducing agent to inactivate RNases by breaking their disulfide bonds, thereby protecting RNA from degradation during isolation.[12]

Protocol:

-

For RNA extraction from cells, a final concentration of 1-5 mM TCEP can be added to the lysis buffer.[13]

-

One commercially available RNA extraction kit suggests using TCEP at a final concentration of 10 mM in the lysis buffer.[14]

-

A study on RNA extraction from sperm cells found that supplementing Trizol with 50 mM TCEP significantly increased RNA yield.[15][16] The optimal concentration may vary depending on the cell or tissue type and the specific RNA isolation protocol being used.

Concluding Remarks

This compound is a versatile and highly effective reducing agent with significant advantages over traditional thiol-based reagents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol. Its lack of odor, stability in a wide range of buffers (with the notable exception of phosphate buffers), and irreversible reduction mechanism make it a superior choice for a multitude of applications in research and drug development. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of this compound in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. goldbio.com [goldbio.com]

- 4. benchchem.com [benchchem.com]

- 5. The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hamptonresearch.com [hamptonresearch.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. moleculeprobes.net [moleculeprobes.net]

- 12. genelink.com [genelink.com]

- 13. researchgate.net [researchgate.net]

- 14. clinisciences.com [clinisciences.com]

- 15. researchgate.net [researchgate.net]

- 16. High Efficiency RNA Extraction From Sperm Cells Using Guanidinium Thiocyanate Supplemented With Tris(2-Carboxyethyl)Phosphine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability of TCEP Hydrochloride at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2-carboxyethyl)phosphine (B1197953) hydrochloride (TCEP HCl) is a potent, odorless, and thiol-free reducing agent widely utilized in protein chemistry, diagnostics, and drug development for the reduction of disulfide bonds. Its stability in solution is a critical parameter for ensuring experimental reproducibility and the shelf-life of TCEP-containing formulations. This technical guide provides a comprehensive overview of the stability of TCEP hydrochloride, with a particular focus on its performance at room temperature under various conditions. Quantitative data from multiple studies are presented, along with detailed experimental protocols for stability assessment and visualizations of key chemical pathways and workflows.

Introduction to this compound

This compound is favored over other reducing agents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol due to several advantageous properties. It is a non-volatile solid that is highly soluble in aqueous solutions.[1] Unlike thiol-based reductants, TCEP is resistant to air oxidation and is effective over a broad pH range.[2][3] Its mechanism of action involves the nucleophilic attack of the phosphorus atom on a disulfide bond, resulting in its irreversible reduction to two free thiols and the formation of TCEP oxide. This reaction is specific to disulfide bonds, with minimal reactivity towards other functional groups found in proteins.[4]

Stability of Solid this compound

In its solid, crystalline form, this compound is stable when stored at room temperature in a sealed container to prevent oxidation.[5] Some sources recommend storage at 2-8°C. It is important to protect the solid from moisture as it is mildly hygroscopic.

Stability of this compound in Aqueous Solutions

The stability of TCEP in solution is highly dependent on the pH, buffer composition, and the presence of metal ions.

Effect of pH

TCEP is remarkably stable in both acidic and basic solutions.[2] When dissolved in water, it forms an acidic solution with a pH of approximately 2.5.[1] Studies have shown that TCEP solutions retain their reducing ability over a wide pH range, typically from 1.5 to 11.1.[1]

Effect of Buffer Composition

The choice of buffer has a significant impact on the stability of TCEP solutions at room temperature. TCEP exhibits excellent stability in a variety of common biological buffers. However, it is notably unstable in phosphate (B84403) buffers, especially at or near neutral pH.[3][4]

Table 1: Stability of TCEP in Various Buffers at Room Temperature

| Buffer (50mM unless otherwise specified) | pH Range | Stability Observation | Reference(s) |

| Tris-HCl | 7.5 - 9.5 | No change in concentration after 24 hours. Less than 20% oxidized after 3 weeks. | [3][4] |

| HEPES | 6.8 - 8.2 | No change in concentration after 24 hours. Less than 20% oxidized after 3 weeks. | [3][4] |

| Borate | 8.2 - 10.2 | No change in concentration after 24 hours. Less than 20% oxidized after 3 weeks. | [3][4] |

| CAPS | 9.7 - 11.1 | No change in concentration after 24 hours. Less than 20% oxidized after 3 weeks. | [3][4] |

| HCl (100mM) | Acidic | No change in concentration after 24 hours. | [3][4] |

| NaOH (100mM) | Basic | No change in concentration after 24 hours. | [3][4] |

| Phosphate-Buffered Saline (PBS), 0.35M | 7.0 | Complete oxidation within 72 hours. | [3][4] |

| Phosphate-Buffered Saline (PBS), 0.15M | 8.0 | Approximately 50% oxidation within 72 hours. | [3][4] |

| Phosphate-Buffered Saline (PBS) | < 6.0 or > 10.5 | Minimal oxidation. | [3][4] |

Experimental Protocols for Stability Assessment

The stability of TCEP is typically assessed by quantifying its concentration over time. Two common methods are the DTNB assay and High-Performance Liquid Chromatography (HPLC).

Spectrophotometric Quantification using DTNB (Ellman's Reagent)

This method, based on the work of Han and Han (1994), relies on the stoichiometric reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by TCEP to produce two equivalents of 2-nitro-5-thiobenzoate (NTB).[6] The resulting NTB anion has a strong absorbance at 412 nm.[6]

Materials:

-

TCEP solution to be tested

-

DTNB stock solution (e.g., 10 mM in a non-phosphate buffer, pH 7.5)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and a known concentration of DTNB.

-

Add a specific volume of the TCEP solution to the reaction mixture.

-

Incubate the reaction at room temperature for a short period (e.g., 1-2 minutes) to ensure complete reaction.

-

Measure the absorbance of the solution at 412 nm.

-

Calculate the concentration of NTB produced using the Beer-Lambert law (molar extinction coefficient of NTB at 412 nm is 14,150 M⁻¹cm⁻¹).[6]

-

The concentration of TCEP is half the concentration of the NTB produced.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers a more specific method for quantifying TCEP and its oxidized form, TCEP oxide. One approach involves the chemical oxidation of TCEP to TCEP oxide, followed by separation and detection.

Materials:

-

TCEP solution to be tested

-

Hydrogen peroxide (for oxidation)

-

Solid Phase Extraction (SPE) cartridges (for sample cleanup)

-

Anion exchange HPLC column

-

Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)

-

Mobile phases (e.g., aqueous buffer and organic solvent gradients)

Procedure:

-

Treat the TCEP-containing sample with hydrogen peroxide to quantitatively convert TCEP to TCEP oxide.

-

Remove proteins and salts from the sample using a suitable SPE cartridge.

-

Inject the cleaned-up sample onto an anion exchange HPLC column.

-

Elute the TCEP oxide using an appropriate mobile phase gradient.

-

Detect the TCEP oxide using an ELSD or MS.

-

Quantify the TCEP oxide concentration by comparing the peak area to a standard curve. The initial TCEP concentration is directly proportional to the measured TCEP oxide concentration.

Visualizations

Chemical Pathway of Disulfide Reduction by TCEP

Experimental Workflow for TCEP Stability Assessment

Decision Guide for TCEP Solution Handling

Conclusion and Recommendations

This compound is a robust reducing agent with excellent stability in its solid form at room temperature when protected from moisture. In aqueous solutions, its stability is primarily influenced by the buffer composition and pH. For optimal stability at room temperature, it is recommended to use non-phosphate buffers such as Tris, HEPES, or borate. If phosphate buffers are necessary, especially at neutral pH, TCEP solutions should be prepared fresh immediately before use to ensure maximum efficacy. For long-term storage of stock solutions, it is advisable to aliquot and freeze at -20°C, particularly if the solution is at a neutral pH. By understanding the factors that affect TCEP stability, researchers and drug development professionals can ensure the reliability and reproducibility of their experiments and the quality of their products.

References

- 1. hamptonresearch.com [hamptonresearch.com]

- 2. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of tris(2-carboxyethyl)phosphine by anion-exchange chromatography and evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

TCEP Hydrochloride: A Technical Guide for Researchers

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP HCl) is a powerful and versatile reducing agent widely employed in life sciences research. Its unique properties, including its odorless nature, high solubility in aqueous solutions, and stability over a broad pH range, make it a superior alternative to traditional thiol-based reducing agents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol. This technical guide provides an in-depth overview of TCEP hydrochloride, its applications, and detailed protocols for its use in various experimental workflows.

Core Properties and Specifications

TCEP HCl is valued for its efficacy and stability, making it a reliable component in numerous biochemical and molecular biology applications.

| Property | Value | Reference |

| CAS Number | 51805-45-9 | [1][2][3][4][5][6] |

| Molecular Formula | C₉H₁₅O₆P·HCl | [1][2][4][6] |

| Molecular Weight | 286.65 g/mol | [3][4][6][7][8][9] |

| Appearance | White crystalline solid | [5][8] |

| Solubility in Water | 310 g/L (1.08 M) | [3][4] |

| Effective pH Range | 1.5 - 9.0 | [2][3][4] |

Mechanism of Action: Disulfide Bond Reduction

This compound efficiently and irreversibly reduces disulfide bonds to free sulfhydryl groups. The reaction proceeds via a nucleophilic attack by the phosphorus atom of TCEP on one of the sulfur atoms in the disulfide bond. This is followed by hydrolysis to yield two free thiol groups and the stable TCEP oxide.

Caption: Mechanism of disulfide bond reduction by TCEP.

Experimental Protocols and Applications

This compound is a crucial reagent in a variety of laboratory procedures. Below are detailed protocols for some of its most common applications.

Protein Disulfide Bond Reduction for Mass Spectrometry

Accurate protein identification and characterization by mass spectrometry often require the denaturation and reduction of disulfide bonds, followed by alkylation of the resulting free thiols.

Experimental Workflow:

References

- 1. benchchem.com [benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Disulfide reduction using TCEP reaction [biosyn.com]

- 5. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. yunbiopharm.com [yunbiopharm.com]

- 7. benchchem.com [benchchem.com]

- 8. digital.csic.es [digital.csic.es]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stability of TCEP Hydrochloride, with a Focus on Light Sensitivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Tris(2-carboxyethyl)phosphine hydrochloride (TCEP HCl), a widely used reducing agent in protein biochemistry and drug development. A key focus of this document is to address the conflicting information regarding its photosensitivity and to provide best-practice recommendations for its handling and storage.

Light Sensitivity of TCEP Hydrochloride: An Unresolved Matter

A critical aspect of handling chemical reagents is understanding their stability in the presence of light. For this compound, there is conflicting information from commercial suppliers. GoldBio explicitly states that TCEP is light-sensitive and recommends protecting solutions from light by wrapping tubes in aluminum foil[1]. In contrast, a product data sheet from Strem Chemicals indicates that this compound is not light-sensitive. This discrepancy highlights a lack of definitive, publicly available data on the subject.

UV-Vis spectroscopic data for this compound show absorbance maxima at 192 nm and 218 nm. These wavelengths are in the far-UV range, suggesting that TCEP itself does not significantly absorb near-UV or visible light, which are the typical wavelengths encountered in a laboratory environment. This lack of significant absorbance in the near-UV and visible spectrum would suggest a lower potential for direct photodegradation.

However, the absence of strong absorbance does not entirely rule out photosensitivity. Degradation could potentially be initiated by impurities or occur through photosensitized reactions. Given the conflicting supplier information and the critical nature of maintaining the efficacy of a reducing agent, a cautious approach is recommended.

Recommendation: Until conclusive experimental data on the photostability of this compound becomes available, it is prudent to protect stock and working solutions from light, particularly during long-term storage.

Chemical Stability of this compound in Aqueous Solutions

The stability of this compound in solution is well-documented and is significantly influenced by pH and the composition of the buffer.

TCEP is known for its stability over a broad pH range, a distinct advantage over other reducing agents like dithiothreitol (B142953) (DTT). However, its stability is compromised in phosphate (B84403) buffers, especially at neutral pH.[2][3]

The tables below summarize the quantitative data available on the stability of this compound under various conditions.

Table 1: Stability of this compound in Various Buffers

| Buffer System (50 mM) | pH Range | Stability | Reference |

| Tris-HCl | 7.5 - 9.5 | <20% oxidation after 3 weeks at room temperature | [2][3] |

| HEPES | 6.8 - 8.2 | <20% oxidation after 3 weeks at room temperature | [2][3] |

| Borate | 8.2 - 10.2 | <20% oxidation after 3 weeks at room temperature | [2][3] |

| CAPS | 9.7 - 11.1 | <20% oxidation after 3 weeks at room temperature | [2][3] |

Table 2: Stability of this compound in Acidic, Basic, and Phosphate Buffers

| Solution | pH | Stability | Reference |

| 100 mM HCl | ~1 | No change in concentration after 24 hours at room temperature | [2][3] |

| 100 mM NaOH | ~13 | No change in concentration after 24 hours at room temperature | [2][3] |

| 0.35 M PBS | 7.0 | Complete oxidation within 72 hours | [2][3] |

| 0.15 M PBS | 8.0 | Approximately 50% oxidation within 72 hours | [2][3] |

| PBS | >10.5 or <6.0 | Minimal oxidation | [2][3] |

Experimental Protocols

This protocol is adapted from established laboratory procedures to maximize the stability of the TCEP stock solution.

Materials:

-

This compound (solid)

-

High-purity, deionized water

-

10 N NaOH or KOH

-

Calibrated pH meter

-

Sterile, light-protecting storage tubes (e.g., amber tubes or clear tubes wrapped in aluminum foil)

-

0.22 µm sterile filter (optional)

Procedure:

-

In a fume hood, weigh out the required amount of this compound to prepare the desired volume of a 0.5 M solution (Molar Mass of TCEP HCl = 286.65 g/mol ).

-

Add the solid TCEP HCl to a beaker containing approximately 80% of the final desired volume of high-purity water.

-

Stir the solution gently until the TCEP HCl is completely dissolved. The initial pH of the solution will be acidic (around 2.5).

-

Slowly add 10 N NaOH or KOH dropwise while continuously monitoring the pH with a calibrated pH meter. Continue to add the base until the pH of the solution is adjusted to a neutral range (e.g., pH 7.0).

-

Once the desired pH is reached, add high-purity water to bring the solution to the final volume.

-

(Optional) For long-term storage, sterile-filter the solution through a 0.22 µm filter into the final storage container.

-

Aliquot the solution into sterile, light-protecting tubes.

-

Store the aliquots at -20°C. Stock solutions stored in this manner are stable for up to 3 months.[1]

This is a generalized protocol for assessing the photosensitivity of a compound like this compound, should a researcher wish to conduct their own stability studies.

Materials:

-

Solution of the test compound (e.g., this compound in a non-phosphate buffer)

-

Transparent and light-protected containers (e.g., clear and amber vials)

-

A calibrated light source (e.g., a UV lamp or a photostability chamber with controlled light and temperature)

-

An analytical method to quantify the compound (e.g., HPLC)

Procedure:

-

Prepare a solution of the test compound at a known concentration.

-

Aliquot the solution into both transparent and light-protected containers. The light-protected samples will serve as the dark controls.

-

Expose the transparent containers to a controlled light source for a defined period. Place the dark controls in the same environmental conditions (e.g., temperature) but shielded from light.

-

At predetermined time points, withdraw samples from both the exposed and dark control containers.

-

Analyze the concentration of the test compound in all samples using a validated analytical method.

-

Compare the concentration of the compound in the light-exposed samples to that in the dark controls. A significant decrease in concentration in the exposed samples compared to the controls indicates photosensitivity.

Visualizations

The following diagram illustrates the chemical reaction pathway for the reduction of a disulfide bond by TCEP.